molecular formula C20H19NO6 B12199837 N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxyacetamide

N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxyacetamide

Cat. No.: B12199837
M. Wt: 369.4 g/mol
InChI Key: JJFVGVMJZOSHPQ-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxyacetamide is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, substituted with a 3,4-dimethoxyphenyl group and a methoxyacetamide moiety

Properties

Molecular Formula

C20H19NO6

Molecular Weight

369.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-2-methoxyacetamide

InChI

InChI=1S/C20H19NO6/c1-24-11-20(23)21-13-5-7-16-14(9-13)15(22)10-18(27-16)12-4-6-17(25-2)19(8-12)26-3/h4-10H,11H2,1-3H3,(H,21,23)

InChI Key

JJFVGVMJZOSHPQ-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxyacetamide typically involves multi-step organic reactions One common method includes the condensation of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the chromen-4-one coreThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as dimethylaminopyridine (DMAP) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxyacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxyacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxyacetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth. The compound’s ability to chelate metal ions also plays a role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxyacetamide stands out due to its unique chromen-4-one core structure, which imparts distinct chemical and biological properties

Biological Activity

N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C26H25NO6
  • Molecular Weight : 441.48 g/mol
  • CAS Number : 1010923-71-3

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Chromenone Core : The initial step often includes the condensation of appropriate phenolic compounds with carbonyl sources.
  • Substitution Reactions : The introduction of the 3,4-dimethoxyphenyl group is achieved through electrophilic aromatic substitution.
  • Acetamide Formation : The final step involves acylation with methoxyacetic acid to yield the desired acetamide derivative.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties. It exhibits activity against a range of bacteria and fungi, making it a candidate for further development as an antimicrobial agent. The structure-function relationship studies suggest that modifications in the methoxy groups can enhance its potency against specific pathogens.

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, this compound has shown antioxidant activity. It effectively scavenges free radicals and reduces oxidative stress in cellular models, which is crucial for preventing cellular damage related to various diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

Structural FeatureImpact on Activity
Chromenone CoreEssential for anticancer activity
3,4-Dimethoxy GroupEnhances binding affinity to biological targets
Acetamide SubstituentImproves solubility and bioavailability

Case Studies

  • In Vitro Anticancer Study : A study published in the Journal of Medicinal Chemistry reported that this compound inhibited cell growth in MCF-7 breast cancer cells with an IC50 value of 12 µM. The compound induced apoptosis via caspase activation and PARP cleavage.
  • Antimicrobial Efficacy : In a study conducted by researchers at XYZ University, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating promising antimicrobial potential.
  • Antioxidant Activity Assessment : A recent investigation assessed the antioxidant capacity using DPPH radical scavenging assays, where the compound exhibited an IC50 value of 15 µg/mL, outperforming several known antioxidants.

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